molecular formula C7H4ClNOS B1584845 5-Chloro-2-benzothiazolinone CAS No. 20600-44-6

5-Chloro-2-benzothiazolinone

Cat. No.: B1584845
CAS No.: 20600-44-6
M. Wt: 185.63 g/mol
InChI Key: NOVHYVKPKWACML-UHFFFAOYSA-N
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Preparation Methods

Chlorobenzothiazolinone can be synthesized through the reaction of benzothiazoline dione with chlorobenzene . The specific synthetic steps include:

Industrial production methods often involve similar steps but on a larger scale, with additional purification processes to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Chlorobenzothiazolinone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance the reaction rates. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Chlorobenzothiazolinone is part of the benzothiazole family, which includes compounds like benzothiazole, 2-aminobenzothiazole, and 2-mercaptobenzothiazole . Compared to these compounds, chlorobenzothiazolinone is unique due to the presence of a chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s stability and make it more effective in certain applications .

Similar Compounds

Chlorobenzothiazolinone stands out due to its specific properties and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-chloro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVHYVKPKWACML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345337
Record name 5-Chloro-2-benzothiazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20600-44-6
Record name 5-Chloro-2(3H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20600-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-benzothiazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-1,3-benzothiazol-2(3H)-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural insights can be obtained from the single-crystal X-ray analysis of a derivative of 5-Chloro-2-benzothiazolinone?

A1: Single-crystal X-ray analysis of Methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate, a derivative formed from the reaction of this compound with methyl acrylate, reveals key structural features []. The analysis shows that the benzothiazole unit in this derivative shares similarities with other related compounds like bis(1,3-benzothiazol-2-yl)disulfide and 2-methylthio-1,3-benzothiazole. Furthermore, the study highlights a specific bond length characteristic: the S1–C7 bond is longer [1.776(3)Å] than the S1–C6 bond [1.742(3)Å]. This difference is attributed to steric interactions within the molecule [].

Q2: Can this compound be used as a starting material to synthesize various classes of organic compounds?

A2: Yes, this compound serves as a versatile building block for synthesizing a range of organic compounds []. For instance, it can react with different reagents to yield carbamates, thiolcarbamates, dithiocarbamates, and thionocarbamates. This reactivity highlights its potential in developing novel compounds with potential applications in various fields.

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